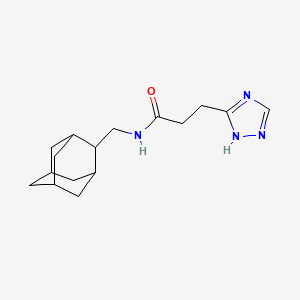![molecular formula C16H12N4 B7634627 3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile](/img/structure/B7634627.png)
3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile, also known as PBD-150, is a chemical compound that has been widely studied for its potential applications in scientific research.
Scientific Research Applications
3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile has been found to have a wide range of potential applications in scientific research. It has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases, which play a key role in cellular signaling pathways. This inhibition can lead to changes in cellular behavior and can be used to study the mechanisms of various diseases.
Mechanism of Action
The mechanism of action of 3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile involves its binding to the active site of the targeted enzyme, which prevents the enzyme from carrying out its normal function. This inhibition can lead to downstream effects on cellular signaling pathways and can be used to study the role of these pathways in disease.
Biochemical and Physiological Effects:
3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. Additionally, it has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition and study of specific cellular pathways. However, its use can also be limited by its potential toxicity and the need for careful dosing and administration.
Future Directions
There are many potential future directions for research on 3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile. One area of interest is its potential applications in the treatment of neurological disorders. Additionally, further study is needed to fully understand its mechanisms of action and to develop more effective dosing and administration protocols.
Synthesis Methods
The synthesis of 3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile involves the reaction of 5-pyridin-4-ylpyrazole with benzyl cyanide in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
properties
IUPAC Name |
3-[(5-pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c17-11-13-2-1-3-14(10-13)12-20-16(6-9-19-20)15-4-7-18-8-5-15/h1-10H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTMZCVKHHHNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN2C(=CC=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Pyridin-4-ylpyrazol-1-yl)methyl]benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)
![N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7634553.png)


![[1-[(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7634599.png)
![N,N-diethyl-1-[1-(furan-3-carbonyl)piperidine-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B7634607.png)
![N-[(6-chloropyridin-3-yl)methyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7634614.png)
![N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]-1-(3-methylthiophen-2-yl)ethanamine](/img/structure/B7634628.png)
![[5-Chloro-2-(ethylamino)phenyl]-[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7634635.png)
![N-[4-(3,4-difluorophenyl)butan-2-yl]isoquinoline-4-carboxamide](/img/structure/B7634642.png)
![(2S)-N-[5-(1,2,4-triazol-1-yl)pyridin-2-yl]oxolane-2-carboxamide](/img/structure/B7634643.png)
![N-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7634654.png)
![N,3,6-trimethyl-N-(3,3,3-trifluoropropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7634661.png)
![1-Phenoxy-3-[4-(2-pyridin-3-ylquinazolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7634669.png)